2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-25-18-7-5-14(6-8-18)11-22-19(24)10-17-13-27-20(23-17)26-12-15-3-2-4-16(21)9-15/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGXAUHXYVNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen, which contribute to their pharmacological properties. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 3-chlorobenzyl thio group and an N-(4-methoxybenzyl) acetamide moiety. The unique substitution pattern of this compound is crucial for its biological activity.
Structural Formula
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with the active sites of enzymes, inhibiting their function.
- Protein Binding : The compound may bind to specific receptors or proteins, modulating cellular pathways and biological responses.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .
Antifungal Activity
Thiazole derivatives have also been evaluated for antifungal activity. Compounds similar to this compound have shown promising results against fungal pathogens, indicating a potential therapeutic application in treating fungal infections .
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. For instance, structural activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring have shown increased activity against various cancer cell lines .
| Compound | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| Compound A | Anticancer (HT29) | 1.61 ± 1.92 |
| Compound B | Antifungal | Not specified |
| Compound C | Antimicrobial | Comparable to standard |
Case Studies
- Anticancer Evaluation : In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. One compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents, indicating its potential as a novel anticancer drug .
- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibition properties of thiazole derivatives revealed that specific substitutions on the thiazole ring could enhance binding affinity to target enzymes involved in cancer progression .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound is compared to analogues with variations in the thiazole core, substituents, and linker groups (Table 1).
Key Observations :
Amide Substitutions : The 4-methoxybenzyl group in the target compound likely increases hydrogen-bonding capacity relative to pyridin-3-ylmethyl () or 4-chlorophenyl () groups, which could influence target affinity.
Activity Trends : Propanamide derivatives (e.g., compound D in , GI₅₀ = 14.12 µM) often show higher antitumor activity than acetamides, but exceptions exist (e.g., compound 7 in , MGI% = 47%). The target compound’s activity may depend on synergistic effects between its chloro and methoxy substituents.
Recommendations :
- Conduct in vitro assays to quantify GI₅₀ and MIC values for the target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole intermediates are often prepared by reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane, followed by recrystallization (e.g., ethanol-DMF mixtures) . Similar protocols using 3-chlorobenzyl thiol and N-(4-methoxybenzyl)acetamide precursors are applicable, with yields optimized by controlling stoichiometry and reaction time (20–25°C, 24 hours) . Structural confirmation is achieved via H/C NMR and mass spectrometry (MS) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : H NMR (δ 7.2–7.4 ppm for aromatic protons) and C NMR (e.g., carbonyl signals at ~170 ppm) .
- MS : Molecular ion peaks (e.g., [M+2]+ and [M]+ clusters) to confirm molecular weight .
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., 60.87% C, 5.89% H, 8.35% N) .
- Melting point : Consistency with literature values (e.g., 114–116°C for analogous compounds) .
Q. What initial biological screening assays are recommended for this compound?
- Methodology : Prioritize in vitro assays:
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
Q. What safety protocols are essential during handling?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
- Store in airtight containers away from moisture and light .
- Dispose of waste via approved chemical disposal protocols, particularly due to potential aquatic toxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodology :
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP or pyridine) .
- Solvent optimization : Replace dioxane with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility .
- Temperature control : Gradual addition of reagents at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) instead of recrystallization for higher purity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Advanced NMR : Utilize 2D techniques (HSQC, HMBC) to assign overlapping proton signals, particularly for thiazole and benzyl groups .
- Isotopic labeling : Synthesize C-labeled analogs to trace carbon environments .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or tubulin) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability .
- QSAR modeling : Corrogate substituent effects (e.g., 3-chlorobenzyl vs. 4-methoxybenzyl) on bioactivity .
Q. How can discrepancies in biological activity across studies be analyzed?
- Methodology :
- Dose-response curves : Validate IC values using multiple assays (e.g., ATP-based viability vs. apoptosis markers) .
- Metabolic stability : Test hepatic microsome stability to rule out rapid degradation in certain assays .
- Synergistic studies : Combine with known inhibitors (e.g., paclitaxel) to identify pathway crosstalk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
